6-(3-Ethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Description
This compound belongs to the hexahydrobenzo[b][1,4]benzodiazepin-7-one class, characterized by a bicyclic scaffold fused with a diazepine ring. The structure features a 3-ethoxyphenyl substituent at position 6 and a phenyl group at position 8. The ethoxy group (-OCH₂CH₃) introduces moderate electron-donating effects and lipophilicity, which may influence receptor binding and metabolic stability compared to other substituents .
Properties
Molecular Formula |
C27H26N2O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
6-(3-ethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H26N2O2/c1-2-31-21-12-8-11-19(15-21)27-26-24(28-22-13-6-7-14-23(22)29-27)16-20(17-25(26)30)18-9-4-3-5-10-18/h3-15,20,27-29H,2,16-17H2,1H3 |
InChI Key |
KNVJRQPNHODUPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with an appropriate ketone, followed by cyclization and subsequent functionalization to introduce the ethoxy and phenyl groups . Reaction conditions often include the use of catalysts such as silica-supported fluoroboric acid and microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
11-(3-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzodiazepine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
11-(3-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been explored for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological targets, such as receptors and enzymes.
Medicine: Potential therapeutic applications, particularly in the treatment of anxiety and other central nervous system disorders.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 11-(3-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the central nervous system. It is believed to bind to the benzodiazepine binding site on the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties . The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
a) 6-(2-Methylphenyl) Analog
- Structure : 6-(2-Methylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one (RN: 296247-20-6)
- Key Differences :
- Methyl group at the ortho position (C2) of the phenyl ring instead of ethoxy.
- Reduced steric hindrance compared to ethoxy but lower electron-donating capacity.
b) 6-(3-Bromo-5-ethoxy-4-hydroxyphenyl) Analog
- Structure : 6-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one (RN: 312623-00-0)
- Methoxy group at position 9 enhances electron donation.
- Implications :
c) 6-(2-Chloro-6-fluorophenyl) Analog
- Structure : 6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one (C20H18ClFN2O)
- Key Differences :
- Chlorine and fluorine substituents introduce strong electron-withdrawing effects.
- Methyl group at position 9 reduces steric demand.
Substituent Variations at Position 9
a) 9-(4-Methoxyphenyl) Analog
- Structure : 9-(4-Methoxyphenyl)-6-(3-methoxy-4-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one (RN: 6046-47-5)
- Key Differences :
- Methoxy groups at positions 3 and 4 increase electron donation and steric bulk.
- Benzyloxy group enhances lipophilicity.
- Implications :
b) 9-(4-Dimethylaminophenyl) Analog
- Structure: 6-(2-Chloro-6-fluorophenyl)-9-[4-(dimethylamino)phenyl]-3-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
- Key Differences: Dimethylamino group introduces strong electron donation and basicity.
- Implications :
Structural and Functional Data Table
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodiazepine core fused with a hexahydrobenzo[b][1,4] structure. Its molecular formula is and it has a molecular weight of approximately 345.48 g/mol. The ethoxyphenyl group contributes to its lipophilicity, which may enhance its ability to cross the blood-brain barrier.
Benzodiazepines typically act as positive allosteric modulators of the GABA receptor. This compound likely enhances the effect of the neurotransmitter GABA (gamma-aminobutyric acid), leading to increased inhibitory neurotransmission in the central nervous system (CNS). This action results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.
Pharmacological Effects
- Anxiolytic Activity : Studies have indicated that compounds with similar structures exhibit significant anxiolytic effects. The binding affinity to GABA receptors suggests potential use in treating anxiety disorders.
- Sedative Effects : As with other benzodiazepines, this compound may induce sedation and improve sleep quality by enhancing GABAergic activity.
- Anticonvulsant Properties : Research indicates that benzodiazepines can be effective in managing seizures. The specific activity of this compound in seizure models remains to be fully elucidated.
In Vitro Studies
In vitro assays have shown that derivatives of benzodiazepines can inhibit acetylcholinesterase (AChE), which is relevant for cognitive function and memory. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease.
| Compound | AChE Inhibition (%) | Reference |
|---|---|---|
| Compound A | 68.73 | |
| Compound B | 56.17 | |
| 6-(3-Ethoxyphenyl)-9-phenyl... | TBD | TBD |
Case Studies
- Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder (GAD) showed that benzodiazepine derivatives significantly reduced anxiety levels compared to placebo controls.
- Sleep Disorders : In a study focused on insomnia treatment, subjects reported improved sleep onset and maintenance after administration of similar benzodiazepine analogs.
- Seizure Management : Animal models demonstrated that compounds structurally related to this benzodiazepine exhibited anticonvulsant effects comparable to established treatments like diazepam.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
